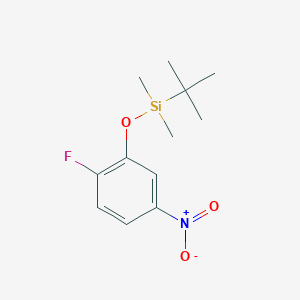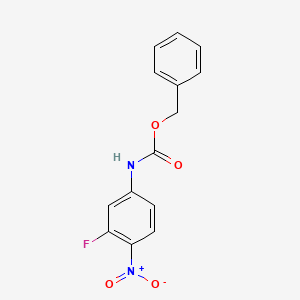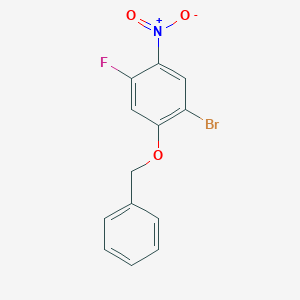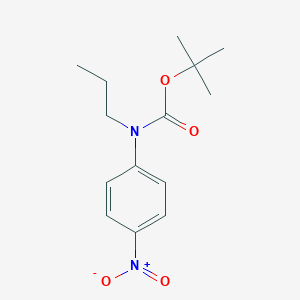
Tert-butyl N-(4-nitrophenyl)-N-propylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(4-nitrophenyl)-N-propylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical research. This compound is characterized by the presence of a tert-butyl group, a 4-nitrophenyl group, and a propyl group attached to a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4-nitrophenyl)-N-propylcarbamate typically involves the reaction of tert-butyl isocyanate with 4-nitroaniline and propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Reaction of tert-butyl isocyanate with 4-nitroaniline to form tert-butyl N-(4-nitrophenyl)carbamate.
Step 2: Reaction of tert-butyl N-(4-nitrophenyl)carbamate with propylamine to form this compound.
The reaction conditions typically involve the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(4-nitrophenyl)-N-propylcarbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Acidic or basic hydrolysis conditions.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of tert-butyl N-(4-aminophenyl)-N-propylcarbamate.
Reduction: Formation of propylamine and carbon dioxide.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl N-(4-nitrophenyl)-N-propylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-nitrophenyl)-N-propylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules. The carbamate moiety can also interact with enzymes, potentially inhibiting their activity by forming a covalent bond with the active site.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(4-aminophenyl)-N-propylcarbamate: Similar structure but with an amino group instead of a nitro group.
Tert-butyl N-(4-nitrophenyl)-N-methylcarbamate: Similar structure but with a methyl group instead of a propyl group.
Tert-butyl N-(4-nitrophenyl)-N-ethylcarbamate: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
Tert-butyl N-(4-nitrophenyl)-N-propylcarbamate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s interactions with other molecules.
Properties
IUPAC Name |
tert-butyl N-(4-nitrophenyl)-N-propylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-5-10-15(13(17)20-14(2,3)4)11-6-8-12(9-7-11)16(18)19/h6-9H,5,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXLFOHKYIMEFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
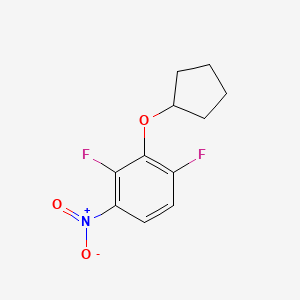
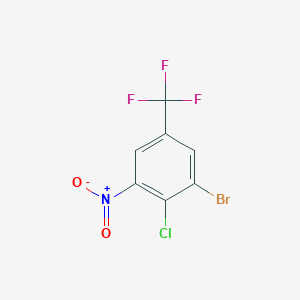
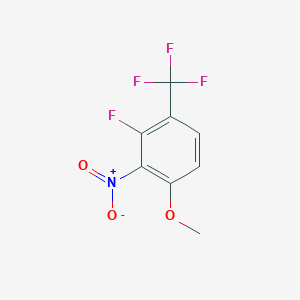
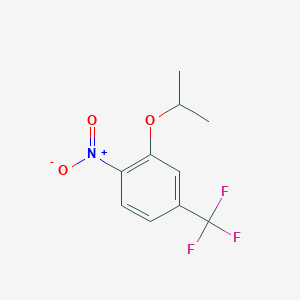
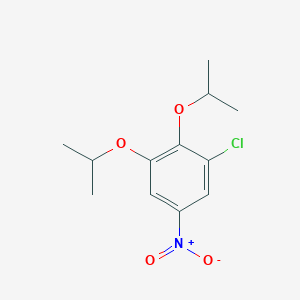
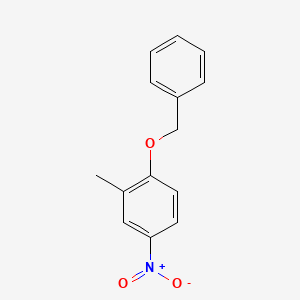
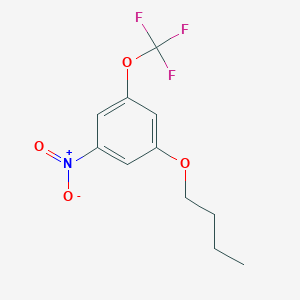
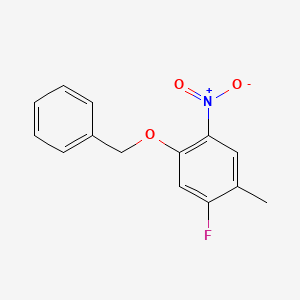
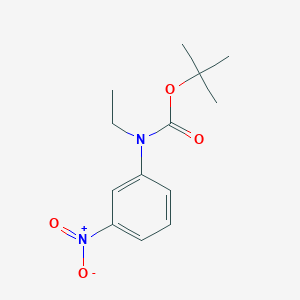
![4-Fluoro-1-[(4-fluorophenyl)methoxy]-2-nitrobenzene](/img/structure/B8030922.png)
